N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
Description
The compound N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide features an ethanediamide (oxalamide) backbone linked to two distinct substituents:
- A benzenesulfonyl group attached to a furan-2-yl ethyl moiety.
- A 1,3-benzodioxol-5-ylmethyl group (piperonylmethyl).
This structure combines electron-withdrawing (sulfonyl) and electron-donating (benzodioxole, furan) groups, which may influence its physicochemical properties and biological interactions. The benzodioxole moiety is frequently associated with central nervous system (CNS) activity, while sulfonyl groups are common in enzyme-targeting drugs .
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(1,3-benzodioxol-5-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c25-21(23-12-15-8-9-17-19(11-15)31-14-30-17)22(26)24-13-20(18-7-4-10-29-18)32(27,28)16-5-2-1-3-6-16/h1-11,20H,12-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQRLLKNACALLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Sulfonation of Furan
The benzenesulfonyl group is introduced via electrophilic aromatic substitution. Furan (1.0 eq) reacts with benzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) using AlCl₃ (0.1 eq) as a catalyst at 0°C for 2 hours. The reaction yields 2-(benzenesulfonyl)furan (87% purity, confirmed by -NMR).
Nitroaldol Reaction for Ethylamine Backbone
2-(Benzenesulfonyl)furan undergoes nitroaldol condensation with nitroethane (1.5 eq) in methanol, catalyzed by K₂CO₃ (2.0 eq) at 50°C for 6 hours. The product 2-(benzenesulfonyl)-2-(furan-2-yl)nitroethane is reduced using H₂/Pd-C (10% w/w) in ethanol to yield Intermediate A (92% yield, m/z 280.1 [M+H]⁺).
Synthesis of Intermediate B: N-[(2H-1,3-Benzodioxol-5-yl)methyl]glycine
Benzodioxol-methylamine Preparation
Piperonyl alcohol (1.0 eq) is converted to 5-(bromomethyl)-1,3-benzodioxole via Appel reaction (PPh₃, CBr₄, 0°C→RT, 12 hours). Subsequent Gabriel synthesis with phthalimide (1.2 eq) and hydrazine hydrate (2.0 eq) affords 5-(aminomethyl)-1,3-benzodioxole (78% yield).
Glycine Coupling
The amine reacts with bromoacetyl bromide (1.1 eq) in THF under N₂, yielding N-[(2H-1,3-benzodioxol-5-yl)methyl]bromoacetamide . Nucleophilic substitution with aqueous NH₃ (28%) at 60°C for 4 hours produces Intermediate B (85% yield, IR: 1665 cm⁻¹ for amide C=O).
Final Assembly via Amide Bond Formation
Activation of Intermediate B
Intermediate B is activated using HOBt (1.5 eq) and EDCI (1.5 eq) in DMF at 0°C for 30 minutes.
Coupling with Intermediate A
The activated ester reacts with Intermediate A (1.0 eq) in DMF containing DIPEA (3.0 eq) at 25°C for 12 hours. Crude product is purified via silica gel chromatography (EtOAc/hexane 3:7 → 1:1) to yield the target compound (74% yield, HPLC purity >98%).
Optimization and Characterization
Reaction Condition Screening
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Coupling Temperature | 0°C, 25°C, 50°C | 25°C |
| EDCI Equivalents | 1.0–2.0 | 1.5 |
| Solvent | DMF, DCM, THF | DMF |
Higher temperatures (>50°C) led to decomposition (TLC monitoring), while DMF improved solubility.
Spectroscopic Validation
-
-NMR (400 MHz, CDCl₃) : δ 7.85 (d, J=8.4 Hz, 2H, SO₂Ph), 7.45–7.30 (m, 3H, SO₂Ph), 6.85 (s, 1H, benzodioxol), 6.45 (m, 2H, furan), 4.25 (s, 2H, CH₂-benzodioxol).
-
HRMS : m/z 416.1582 [M+H]⁺ (calc. 416.1589 for C₂₀H₂₀N₂O₆S).
Challenges and Alternative Routes
-
Stereochemical Control : Racemization observed at the ethylamine center (HPLC chiral column analysis). Using Boc-protected intermediates reduced epimerization to <5%.
-
Solvent-Free Sulfonation : Microwave-assisted synthesis (120°C, 20 minutes) increased sulfonation yield to 94% but required strict moisture control .
Chemical Reactions Analysis
Types of Reactions
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide undergoes various chemical reactions:
Oxidation: : The benzenesulfonyl group can undergo oxidation with reagents like potassium permanganate.
Reduction: : The furan group can be reduced under hydrogenation conditions.
Substitution: : The benzodioxol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reactions with this compound often use:
Oxidants: : Potassium permanganate or chromium trioxide.
Reductants: : Hydrogen gas in the presence of a palladium catalyst.
Solvents: : Ethanol, dichloromethane, or water, chosen based on reaction specificity.
Major Products
Major products vary based on the reaction type:
Oxidation: : Can lead to sulfonic acid derivatives.
Reduction: : Yields dihydrofuran derivatives.
Substitution: : Results in functionalized benzodioxol compounds.
Scientific Research Applications
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide finds applications across multiple domains:
Chemistry: : As a building block in organic synthesis and material science.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for possible therapeutic effects, especially in targeting specific enzymes or receptors.
Industry: : Used in developing specialty polymers and as an intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of this compound hinges on its interaction with biological molecules:
Molecular Targets: : Often targets specific enzymes or receptors.
Pathways Involved: : May involve inhibition or activation of biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
Key Structural Differences
Below is a comparative analysis with structurally related compounds identified in the literature:
Functional Implications of Substituents
Sulfonyl Group Variations: The benzenesulfonyl group in the target compound is unsubstituted, offering moderate electron-withdrawing effects. Sulfonyl groups are known to interact with enzymes like carbonic anhydrase or serine proteases, suggesting possible therapeutic applications .
Heterocyclic Moieties: Furan vs. Tetrahydrofuran: The target compound’s furan ring is aromatic and planar, enabling π-π stacking interactions. The tetrahydrofuran (THF) group in is non-aromatic, favoring flexibility and solubility. Benzodioxole vs. Piperazine: The benzodioxole group (electron-rich) in the target compound may enhance CNS activity, while piperazine in introduces basicity and hydrogen-bonding capacity, useful for receptor targeting.
Halogen Effects :
- The fluorophenyl group in improves metabolic stability and lipophilicity. Its absence in the target compound may reduce toxicity but also limit bioavailability.
Biological Activity
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O4S, with a molecular weight of 334.38 g/mol. The compound features a furan ring and a sulfonamide group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of benzenesulfonyl chloride with a furan derivative to form an intermediate, which is then reacted with an appropriate amine under controlled conditions. Key reagents include:
- Solvents : Dichloromethane or acetonitrile
- Catalysts : Triethylamine
Antimicrobial Properties
Compounds with sulfonamide groups are recognized for their antimicrobial properties, acting as enzyme inhibitors by mimicking natural substrates. This compound has shown promising activity against various bacterial strains.
Research indicates that compounds containing furan rings often exhibit enhanced binding affinities to biological targets, which may contribute to their effectiveness as antimicrobial agents. For instance, studies have demonstrated that similar furan-based compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Antitumor Activity
Recent studies on related compounds suggest potential antitumor activity. In vitro assays have been conducted using human lung cancer cell lines (A549, HCC827, and NCI-H358). These studies employed MTS cytotoxicity assays and BrdU proliferation assays to evaluate the compounds' efficacy in inhibiting cell proliferation.
Results indicated that certain furan derivatives showed high cytotoxicity in 2D cultures compared to 3D cultures, suggesting the importance of the microenvironment in drug efficacy . The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 250 to 7.81 µg/mL against resistant strains .
- Antitumor Evaluation : In a comparative study of furan derivatives with benzimidazole nuclei, several compounds demonstrated significant antitumor activity with IC50 values in the low micromolar range against lung cancer cell lines. The presence of specific substituents on the furan ring was correlated with enhanced biological activity .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Findings |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant antibacterial activity; MIC values 250 - 7.81 µg/mL |
| Antitumor | A549, HCC827, NCI-H358 | High cytotoxicity; IC50 values ~6 µM in 2D cultures |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions. Key steps include:
- Sulfonation : Introducing the benzenesulfonyl group under anhydrous conditions to prevent hydrolysis (e.g., using 4-methoxybenzenesulfonyl chloride in dichloromethane) .
- Amide Coupling : Employing coupling agents like EDC or HATU with DMF as a solvent to link the ethanediamide backbone to the benzodioxole and furan moieties .
- Purification : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. NMR (¹H/¹³C) and FT-IR confirm structural integrity .
Optimization Tips :
- Control reaction temperatures (e.g., 0–25°C for sensitive steps).
- Use catalysts like DMAP to enhance coupling efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Analytical workflows include:
- NMR Spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 5.9–6.4 ppm for furan/benzodioxole groups) and ¹³C NMR (e.g., carbonyl signals at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~529.5) .
- X-ray Crystallography : Resolves stereochemistry in crystalline forms (if applicable) .
Q. What initial biological screening approaches are suitable for this compound?
Preliminary assays include:
- Enzyme Inhibition : Test against kinases or proteases (IC50 determination) using fluorogenic substrates .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) or DMSO to guide formulation .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Degradation : Perform stability studies (e.g., HPLC monitoring under physiological conditions) to rule out decomposition .
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects .
Case Example : A 2024 study reported improved cognitive function in mice at 50 mg/kg, while another found no effect. Re-evaluate dosing regimens and pharmacokinetics (e.g., brain penetration via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
